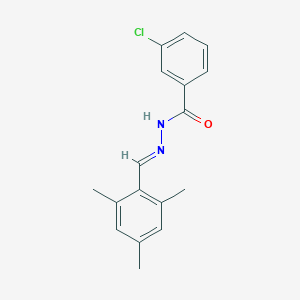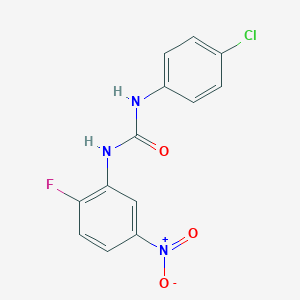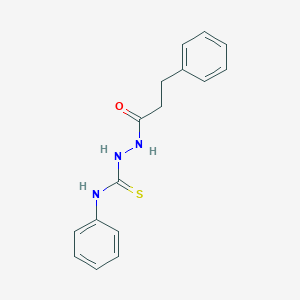
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine is an organic compound that features both bromine and pyridine functional groups. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine typically involves the condensation of 3-bromo-4-methylaniline with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for drug development.
Industry: Could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action for (E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- N-(3-bromo-4-methylphenyl)-N-(4-pyridinylmethylene)amine
- N-(3-chloro-4-methylphenyl)-N-(3-pyridinylmethylene)amine
- N-(3-bromo-4-ethylphenyl)-N-(3-pyridinylmethylene)amine
Uniqueness
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine is unique due to its specific substitution pattern and the presence of both bromine and pyridine groups. This combination can impart distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C13H11BrN2 |
|---|---|
分子量 |
275.14 g/mol |
IUPAC 名称 |
N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C13H11BrN2/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11/h2-9H,1H3 |
InChI 键 |
JDHXNLMIRPSVLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=CN=CC=C2)Br |
规范 SMILES |
CC1=C(C=C(C=C1)N=CC2=CN=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine](/img/structure/B323737.png)
![4-[(anilinocarbonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323739.png)

![4-[1-(4-chlorophenyl)-2,2-dicyanoethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B323745.png)


![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]ethyl}-2-furamide](/img/structure/B323750.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropanecarbohydrazide](/img/structure/B323754.png)


